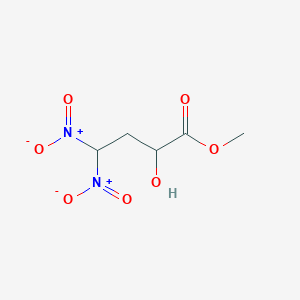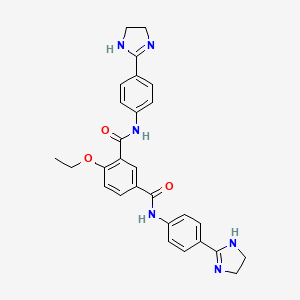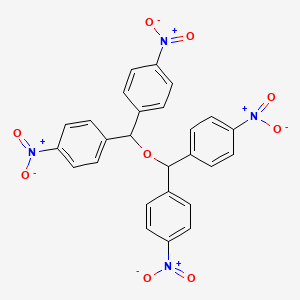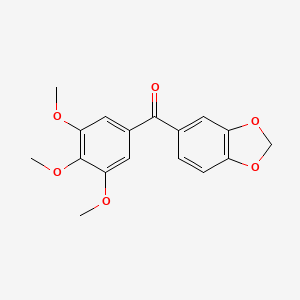
Chloro(3-methoxyphenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-methoxyphenyl)mercury is an organomercury compound with the chemical formula C7H7ClHgO. It is characterized by the presence of a mercury atom bonded to a chloro and a 3-methoxyphenyl group. Organomercury compounds are known for their significant biological and chemical activities, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3-methoxyphenyl)mercury typically involves the reaction of 3-methoxyphenylmercury acetate with hydrochloric acid. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{HgO}_2\text{C}_2\text{H}_3 + \text{HCl} \rightarrow \text{C}_7\text{H}_7\text{ClHgO} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Chloro(3-methoxyphenyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, e.g., thiol substitution forms mercaptides.
Oxidation and Reduction Reactions: Products include various mercury oxidation states and corresponding organic derivatives.
Scientific Research Applications
Chloro(3-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(3-methoxyphenyl)mercury involves its ability to interact with thiol groups in proteins and enzymes, leading to inhibition of their activity. This interaction is primarily due to the high affinity of mercury for sulfur atoms. The compound can also disrupt cellular processes by binding to other nucleophilic sites within cells.
Comparison with Similar Compounds
Phenylmercury Chloride: Similar structure but lacks the methoxy group.
Methylmercury Chloride: Contains a methyl group instead of a phenyl group.
Ethylmercury Chloride: Contains an ethyl group instead of a phenyl group.
Comparison: Chloro(3-methoxyphenyl)mercury is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological molecules. This structural difference can lead to variations in its chemical behavior and biological activity compared to other organomercury compounds.
Properties
CAS No. |
5961-61-5 |
|---|---|
Molecular Formula |
C7H7ClHgO |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
chloro-(3-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |
InChI Key |
ZQFBTXOJZJFEJQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC=C1)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)



![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)





![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)



